Tert-butyl 5-aminopyrimidine-2-carboxylate
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Overview
Description
Tert-butyl 5-aminopyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl 5-aminopyrimidine-2-carboxylate typically involves the reaction of tert-butyl 2-chloropyrimidine-5-carboxylate with ammonia or an amine under suitable conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Tert-butyl 5-aminopyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides or esters.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 5-aminopyrimidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antibacterial activities.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of tert-butyl 5-aminopyrimidine-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyrimidine ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 5-aminopyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:
Tert-butyl 5-aminoisoindoline-2-carboxylate: Similar in structure but with an isoindoline ring instead of a pyrimidine ring.
Tert-butyl 5-nitrothiophene-2-carboxylate: Contains a thiophene ring and a nitro group, which confer different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
tert-butyl 5-aminopyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,10H2,1-3H3 |
InChI Key |
INFJLBMADSSSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=N1)N |
Origin of Product |
United States |
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